3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea
Overview
Description
3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-methyl-1h-pyrazol-5-yl, have been found to interact with enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Pyrazoles, which are part of the compound’s structure, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Biochemical Pathways
Related compounds have been found to impact the nad+ salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isocyanate. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: A similar pyrazole derivative with a phenyl group instead of the urea moiety.
1-[2-(1H-pyrazol-3-yl)ethyl]urea: A compound with a similar structure but lacking the methyl group on the pyrazole ring.
3-methyl-1-[2-(1H-pyrazol-5-yl)ethyl]urea: A regioisomer with the pyrazole nitrogen atoms in different positions.
Uniqueness
3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the urea moiety and the methyl group on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its roles as an enzyme inhibitor and its therapeutic applications in various diseases, particularly in the fields of anti-inflammatory and anticancer research.
This compound is characterized by a urea functional group linked to a pyrazole ring. Pyrazoles are known for their ability to engage in tautomerism and interact with various biological targets, including enzymes involved in metabolic pathways.
Target Enzymes
Research indicates that compounds similar to this compound can inhibit enzymes such as:
- Nicotinamide phosphoribosyltransferase (NAMPT) : Involved in NAD+ biosynthesis, which is crucial for cellular metabolism and energy production.
- Cyclooxygenase (COX) : Particularly COX-2, which is implicated in inflammatory processes. Dual inhibitors targeting both COX-2 and soluble epoxide hydrolase (sEH) have shown promise .
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. For instance, compounds derived from similar structures have been tested for their ability to reduce pain and inflammation in animal models .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Notably, some studies have indicated enhanced efficacy when used in combination with other chemotherapeutic agents.
Structure-Activity Relationship (SAR)
A series of studies focused on the structure-activity relationship of pyrazole-based ureas revealed that modifications to the molecular structure can significantly influence biological activity. For example, increasing the length of the linker between the pyrazole and urea moieties has been shown to enhance inhibitory potency against sEH without compromising COX-2 inhibition .
Compound | Target Enzyme | IC50 (nM) | Biological Effect |
---|---|---|---|
Compound 21i | COX-2/sEH | 50.2 | Anti-allodynic activity |
3-Methyl-Urea Derivative | NAMPT | 16.2 | Inhibition of NAD+ biosynthesis |
Pyrazole-Urea Hybrid | p38 MAPK | 4.0 | Inhibition of TNFα production |
Efficacy in Animal Models
In vivo studies using rat models demonstrated that certain derivatives of pyrazole ureas exhibited superior analgesic effects compared to standard treatments like celecoxib. These findings suggest that such compounds may offer new avenues for pain management therapies .
Properties
IUPAC Name |
1-methyl-3-[2-(1H-pyrazol-5-yl)ethyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6/h3,5H,2,4H2,1H3,(H,10,11)(H2,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAVKPWNQGOHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935456-36-2 | |
Record name | 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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